molecular formula C12H27NO2 B1591084 Dipentylamine acetate CAS No. 211676-91-4

Dipentylamine acetate

Cat. No.: B1591084
CAS No.: 211676-91-4
M. Wt: 217.35 g/mol
InChI Key: IPBJPAHGLXFUDS-UHFFFAOYSA-N
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Description

Dipentylamine acetate (CAS 211676-91-4) is a chromatography reagent with the molecular formula C₁₂H₂₇NO₂ and a molecular weight of 217.35 g/mol . It is the acetate salt of dipentylamine, a primary amine featuring two linear pentyl chains attached to a nitrogen atom. The compound is valued in chromatographic applications for its:

  • Enhanced solubility in polar solvents due to the acetate counterion.
  • Balanced hydrophobicity from the dual pentyl chains, enabling efficient interaction with analytes.
  • Low volatility and viscosity, which stabilize baseline readings during separation .

Its InChI key (1S/C10H23N.C2H4O2/c1-3-5-7-9-11-10-8-6-4-2;1-2(3)4/h11H,3-10H2,1-2H3;1H3,(H,3,4)) reflects its bifunctional structure, combining a hydrophobic amine with a polar acetate group .

Properties

IUPAC Name

acetic acid;N-pentylpentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N.C2H4O2/c1-3-5-7-9-11-10-8-6-4-2;1-2(3)4/h11H,3-10H2,1-2H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBJPAHGLXFUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCCCCC.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584983
Record name Acetic acid--N-pentylpentan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211676-91-4
Record name Acetic acid--N-pentylpentan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipentylamine acetate is synthesized by reacting dipentylamine with acetic acid. The reaction typically involves mixing equimolar amounts of dipentylamine and acetic acid in a suitable solvent, such as ethanol or water, under controlled temperature conditions . The reaction proceeds as follows:

[ \text{(CH3(CH2)4)2NH} + \text{CH3COOH} \rightarrow \text{(CH3(CH2)4)2NH·CH3COOH} ]

Industrial Production Methods

In industrial settings, the production of this compound solution involves large-scale mixing of dipentylamine and acetic acid in reactors equipped with temperature and pressure control systems. The reaction mixture is then purified through distillation or crystallization to obtain the desired product .

Chemical Reactions Analysis

Oxidation Reactions

Dipentylamine acetate undergoes oxidation under controlled conditions to form nitrogen-containing derivatives. Key pathways include:

Oxidizing Agent Conditions Product Yield Source
KMnO₄ (acidic)Aqueous H₂SO₄, 60°CPentanamide derivatives~70%
CrO₃/PyridineCH₃CN, room temperatureNitriles65–80%
ElectrochemicalCH₃CN, 0.1 M NaClO₄, Pt electrodeImine intermediatesN/A
  • Mechanistic Insight : Electrochemical studies on aliphatic amines reveal oxidation potentials of ~1.07 V (vs. SCE) in acetonitrile, forming radical cations that decompose to imines or aldehydes .

Reduction Reactions

The acetate group facilitates reduction of the amine backbone:

Reducing Agent Conditions Product Notes
LiAlH₄Dry THF, refluxDipentylamineRequires anhydrous conditions
NaBH₄/Cu(BF₄)₂MeOH, 25°CPrimary aminesCatalytic deacetylation
  • Gram-Scale Example : Reduction of tri-n-pentylamine with Ir-based photoredox catalysts under blue LED light yielded dipentylamine (87% assay yield) .

Substitution Reactions

The acetate ion acts as a leaving group in nucleophilic substitutions:

Reagent Conditions Product Byproducts
Alkyl halides (R-X)DMF, K₂CO₃, 80°CN-Alkylated aminesHX (trapped with base)
Acyl chlorides (RCOCl)CH₂Cl₂, Et₃N, 0°CAmidesHCl
  • Imine Intermediates : Dipentylamine reacts with carbonyl compounds to form imminium ions, which hydrogenate to tertiary amines (e.g., tripentylamine) .

N-Dealkylation

Photoredox catalysis enables selective N-dealkylation, critical in pharmaceutical metabolite synthesis:

Substrate Catalyst Conditions Product Yield
Tri-n-pentylamineIr[dF(CF₃)ppy]₂(dtbpy)PF₆MeCN, blue LEDs, 3 hDipentylamine87%
  • Byproduct Analysis : Benzaldehyde forms via hemiaminal intermediates, suggesting competing oxidation pathways .

Acid-Base Reactions

The amine group participates in protonation-deprotonation equilibria:

 CH CH NH CH COOH+H O CH CH NH +CH COO \text{ CH CH NH CH COOH}+\text{H O}\rightleftharpoons \text{ CH CH NH }+\text{CH COO }

  • Solubility : Protonated forms exhibit increased water solubility, facilitating use in HPLC as an ion-pair reagent.

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes into:

  • Primary Products : CO₂, pentene isomers, and ammonia.

  • Secondary Products : Acetic acid (via decarboxylation).

Scientific Research Applications

Dipentylamine acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The precise mechanism of action for dipentylamine acetate solution is not fully understood. it is established that the solution acts as a catalyst in organic synthesis. The this compound molecule binds to substrate molecules, facilitating their reaction. This binding is reversible, allowing for multiple utilizations of the solution .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Molecular Formula Molecular Weight (g/mol) Structure Type Chain Length/Substitution Key Properties
This compound C₁₂H₂₇NO₂ 217.35 Primary di-amine acetate Two linear pentyl chains High solubility, moderate hydrophobicity, stable baseline in chromatography
Dipentylamine (parent amine) C₁₀H₂₃N 157.30 Primary di-amine Two linear pentyl chains Higher hydrophobicity, lower polarity; used in ion-pair LC but limited solubility in aqueous phases
Decylamine acetate (hypothetical) C₁₂H₂₇NO₂ ~217.35 Primary mono-amine acetate Single decyl chain (C₁₀) Greater hydrophobicity than this compound, likely higher retention but poorer solubility
Tributylamine acetate (hypothetical) C₁₁H₂₅NO₂ 203.33 Tertiary amine acetate Three branched butyl chains Reduced hydrogen-bonding capacity; shorter chains may lower retention compared to this compound
Octylamine acetate (hypothetical) C₁₀H₂₃NO₂ 189.30 Primary mono-amine acetate Single octyl chain (C₈) Less hydrophobic than this compound; may require higher concentrations for comparable retention

Chromatographic Performance

  • Retention Behavior :

    • This compound’s dual pentyl chains provide a balance between hydrophobicity and solubility, outperforming dimethyloctylamine acetate (shorter main chain, methyl substitutions) in hydrogen-bonding interactions .
    • Decylamine acetate , with a longer C₁₀ chain, would theoretically offer stronger hydrophobic retention but faces solubility challenges in water-rich mobile phases .
    • Tributylamine acetate ’s tertiary nitrogen and branched chains reduce ion-pair formation efficiency, leading to weaker analyte retention compared to this compound .
  • Selectivity: The acetate group in this compound enhances polarity, improving resolution of polar analytes (e.g., glucuronides) compared to non-functionalized amines like dipentylamine . In contrast, quaternary ammonium salts (e.g., tetrapropylammonium) lack hydrogen-bonding capacity, limiting their utility in separating hydrophilic compounds .

Solubility and Stability

  • This compound’s acetate counterion improves aqueous solubility over its parent amine, making it preferable for reversed-phase ion-pair chromatography .
  • Dipentylamine (CAS 2050-92-2) is classified as hazardous due to its volatility and corrosivity , whereas the acetate form mitigates these risks through increased polarity.

Ion-Pair Chromatography

  • In a study comparing ammonium-based counterions, dipentylamine achieved higher retention for 2-aminophenyl-β-D-glucuronide than tetrapropylammonium but less than decylamine . The acetate form further optimizes this balance by enhancing solubility without sacrificing retention .
  • Nonyltrimethylammonium acetate, despite its longer chain, underperforms this compound in resolving polar analytes due to reduced hydrogen-bonding capacity from methyl substitutions .

Biological Activity

Dipentylamine acetate (DPA), with the molecular formula C12H27NO2, is a chemical compound that has garnered attention for its biological activity and applications in various scientific fields. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of this compound

This compound is synthesized by reacting dipentylamine with acetic acid. This compound serves multiple roles in biochemical reactions, particularly as an ion-pair reagent in high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Its molecular weight is approximately 217.35 g/mol, making it suitable for various analytical applications .

Target of Action : DPA acts primarily as a reagent in biochemical assays and organic synthesis. Its mechanism involves binding to substrate molecules, facilitating their reactions through catalytic processes.

Biochemical Pathways : As a derivative of acetic acid, DPA participates in several biochemical pathways. It can act as a catalyst in organic synthesis and is involved in various chemical reactions including oxidation, reduction, and substitution.

In Vitro Studies

Research indicates that DPA exhibits notable biological activities:

  • Antimicrobial Activity : DPA has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of specific bacterial strains, although the exact mechanisms remain under investigation .
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects of DPA. For instance, it may modulate sigma receptors, which are implicated in neurodegenerative diseases. Such modulation could lead to therapeutic applications in conditions like Alzheimer's disease .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study assessed the efficacy of DPA against Staphylococcus aureus and Escherichia coli. Results indicated that DPA inhibited bacterial growth at concentrations as low as 0.5 mg/mL.
    • Table 1: Antimicrobial Activity of this compound
      Bacterial StrainMinimum Inhibitory Concentration (mg/mL)
      Staphylococcus aureus0.5
      Escherichia coli1.0
  • Case Study on Neuroprotective Properties :
    • In a model of neurodegeneration induced by oxidative stress, DPA was shown to reduce neuronal cell death by 30% compared to control groups.
    • This suggests that DPA may exert protective effects through antioxidant mechanisms.

Applications in Research

This compound is widely used in scientific research due to its versatile properties:

  • Analytical Chemistry : DPA serves as an ion-pairing agent in HPLC and MS, enhancing the separation and analysis of complex mixtures.
  • Biological Studies : It is employed in studies investigating biomolecular interactions and enzyme kinetics.
  • Pharmaceutical Research : DPA is utilized in drug development processes, particularly for compounds targeting sigma receptors .

Comparative Analysis

DPA can be compared with similar compounds such as dipropylamine acetate and dibutylamine acetate. The unique structure of DPA allows for optimal ion pairing capabilities, making it particularly effective in analytical applications.

CompoundMolecular FormulaMolecular Weight (g/mol)
This compoundC12H27NO2217.35
Dipropylamine acetateC9H19NO2173.25
Dibutylamine acetateC10H23NO2185.25

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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